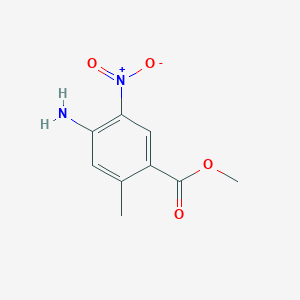

Methyl 4-amino-2-methyl-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLVSMLOEYNNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680591 | |

| Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260848-51-8, 146948-44-9 | |

| Record name | Benzoic acid, 4-amino-2-methyl-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Methyl 4-amino-2-methyl-5-nitrobenzoate

A Note to the Reader: Extensive research for "Methyl 4-amino-2-methyl-5-nitrobenzoate" did not yield a specific, publicly registered CAS number or dedicated scientific literature for this exact isomer. This suggests the compound may be novel, not extensively studied, or referenced under a different nomenclature. However, the structural motifs and functional groups present are well-understood in organic chemistry.

This guide, therefore, will proceed by providing a scientifically grounded overview of a closely related and well-documented isomer, Methyl 2-amino-5-nitrobenzoate (CAS: 3816-62-4) . The principles of synthesis, reactivity, and potential applications discussed for this analog can provide valuable insights and a predictive framework for researchers investigating the specified, yet undocumented, target molecule. We will also explore a plausible synthetic pathway to this compound based on established chemical principles.

Section 1: Compound Profile: Methyl 2-amino-5-nitrobenzoate

1.1 Chemical Identity and Properties

Methyl 2-amino-5-nitrobenzoate is a nitroaromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its structure features an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, ortho and para respectively to a methyl ester. This electronic arrangement significantly influences its chemical reactivity.

| Property | Value | Source |

| CAS Number | 3816-62-4 | [3] |

| Molecular Formula | C₈H₈N₂O₄ | [1][3] |

| Molecular Weight | 196.16 g/mol | [1][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 204-206°C | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][4] |

1.2 Spectroscopic Data

While specific spectra for the target compound are unavailable, a compound with this structure would be expected to exhibit characteristic signals in various spectroscopic analyses:

-

¹H NMR: Distinct aromatic proton signals influenced by the substitution pattern, a singlet for the methyl ester protons, and a broad singlet for the amine protons.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The positions of the aromatic carbon signals would be diagnostic of the substituent effects.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and C=O stretching of the ester.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Section 2: Synthesis and Reactivity

2.1 Synthesis of Methyl 2-amino-5-nitrobenzoate

The synthesis of Methyl 2-amino-5-nitrobenzoate typically involves the nitration of a suitable precursor. A common route is the nitration of 2-aminobenzoic acid (anthranilic acid) followed by esterification.

Experimental Protocol: Synthesis of Methyl 2-amino-5-nitrobenzoate

Step 1: Nitration of 2-Aminobenzoic Acid

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-aminobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-amino-5-nitrobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Esterification

-

Reflux the 2-amino-5-nitrobenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the resulting Methyl 2-amino-5-nitrobenzoate by recrystallization or column chromatography.

Caption: Synthesis workflow for Methyl 2-amino-5-nitrobenzoate.

2.2 Plausible Synthesis of this compound

A logical synthetic route to the target compound, this compound, would start from Methyl 4-amino-2-methylbenzoate. The directing effects of the amino and methyl groups would guide the regioselectivity of the nitration.

Proposed Protocol:

-

Dissolve Methyl 4-amino-2-methylbenzoate in a suitable solvent, such as chloroform.[5]

-

Cool the solution to a low temperature (e.g., -10°C to 5°C).[5]

-

Slowly add fuming nitric acid to the cooled solution.[5] The amino group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director. The position ortho to the amino group and meta to the methyl group (position 5) is sterically accessible and electronically activated for nitration.

-

Control the reaction temperature carefully to prevent side reactions.

-

After the reaction is complete, quench the reaction by pouring it into ice water.

-

Extract the product, wash, dry, and purify.

Caption: Proposed synthesis of this compound.

Section 3: Applications in Research and Drug Development

Nitroaromatic compounds like Methyl 2-amino-5-nitrobenzoate are valuable building blocks in medicinal chemistry and materials science.[2]

3.1 Pharmaceutical Intermediate

The primary utility of this class of compounds is as an intermediate in the synthesis of more complex molecules.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings, which are common scaffolds in pharmaceuticals. The transformation of a related compound, 5-Methyl-2-nitrobenzoic acid, to its amino derivative is a key step in synthesizing various bioactive molecules.[6]

3.2 Precursor for Biologically Active Compounds

Aminobenzoates and nitrobenzoates have been studied for their biological activities, including chemoattractant properties for certain bacteria.[7] This suggests potential roles in studying bacterial chemotaxis or developing antimicrobial agents.

3.3 Role in Drug Discovery Workflow

The general structure is a useful scaffold for creating libraries of compounds for screening. The differential reactivity of the amino, nitro, and ester groups allows for a variety of chemical modifications, leading to diverse molecular architectures for testing against biological targets. For instance, a related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is an intermediate in the synthesis of the antihypertensive drug Telmisartan.[8]

Caption: Application pathways for methyl aminonitrobenzoates.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for closely related compounds should be strictly followed.

4.1 Hazard Identification (based on Methyl 2-amino-5-nitrobenzoate)

-

Acute Toxicity: Harmful if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

4.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[9][10]

-

Handling: Wash thoroughly after handling. Avoid breathing dust, fumes, or vapors. Do not ingest.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[9]

4.3 First Aid Measures

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[9][10]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[9][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink plenty of water. Get immediate medical attention.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9][10]

Section 5: Conclusion

This compound represents a potentially valuable, though currently under-documented, chemical entity. By examining its close analog, Methyl 2-amino-5-nitrobenzoate, we can infer its likely chemical properties, reactivity, and utility as a synthetic intermediate. The proposed synthetic pathway offers a logical starting point for its preparation. As with any chemical research, proper safety protocols are paramount. Further investigation into this specific isomer is warranted to fully characterize its properties and unlock its potential applications in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Physicochemical properties of Methyl 4-amino-2-methyl-5-nitrobenzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-methyl-5-nitrobenzoate

Introduction

This compound is an organic compound with the chemical formula C₉H₁₀N₂O₄. Its structure, featuring an aminobenzoate backbone with nitro and methyl substitutions, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring creates a unique electronic environment that influences its chemical reactivity and potential biological activity. Such substituted nitroaromatic compounds often serve as versatile intermediates in the synthesis of more complex molecules, including heterocyclic systems and pharmacologically active agents. The amino group provides a key site for further functionalization, while the nitro group can be readily reduced to an amine, opening up additional synthetic pathways.

This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for its characterization. In the absence of extensive published data for this specific molecule, this document leverages data from structurally similar compounds and outlines the standard methodologies a researcher would employ to determine these critical parameters.

Molecular Structure and Identifiers

The structural representation and key identifiers for this compound are presented below.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | N/A |

| CAS Number | 1260848-51-8 | N/A |

| InChI | InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 | [1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not widely available in the peer-reviewed literature. The following table provides estimates based on the properties of structurally similar compounds and highlights the need for experimental determination.

| Property | Estimated/Reported Value | Comments and Rationale |

| Melting Point (°C) | Not available. Expected to be a solid at room temperature. | The related isomer, Methyl 4-amino-3-nitrobenzoate, has a reported melting point range of 186-205 °C.[2] The presence of the additional methyl group may slightly alter the crystal lattice and thus the melting point. |

| Boiling Point (°C) | Not available. Likely to decompose at high temperatures. | High molecular weight and polar functional groups suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). | The aromatic nature and ester functionality suggest solubility in organic solvents. The amino and nitro groups may provide limited aqueous solubility. |

| pKa | Not available. | The primary amine is expected to have a pKa in the range of 2-4, typical for anilines with an adjacent electron-withdrawing group. The ester is not appreciably acidic or basic. |

| LogP | Not available. | The presence of polar amino and nitro groups is balanced by the nonpolar aromatic ring and methyl groups. An experimental determination is necessary for an accurate value. |

Experimental Protocols for Physicochemical Characterization

Given the lack of published data, the following section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Validation: The procedure is repeated two more times, and the average of the three measurements is reported. The calibration of the apparatus should be verified using certified reference standards.

Protocol 2: Determination of Solubility

Rationale: Solubility in various solvents, particularly in aqueous buffers at different pH values and in organic solvents, is critical for designing formulations, reaction conditions, and purification procedures.

Methodology (Equilibrium Shake-Flask Method):

-

Solvent Selection: A range of solvents should be tested, including:

-

Purified water

-

pH-buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0)

-

Common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

The resulting suspension is filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Solubility is reported in units of mg/mL or mol/L.

Protocol 3: Determination of the Acid Dissociation Constant (pKa)

Rationale: The pKa value is essential for understanding the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).

-

Titration:

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the derivative of the titration curve.

Synthesis and Reactivity

While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles and similar reported syntheses. A likely precursor is Methyl 4-amino-2-methylbenzoate. The synthesis would involve the regioselective nitration of this precursor.

Caption: Proposed synthesis workflow for this compound.

Proposed Synthesis Protocol

Rationale: The amino group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The ester group is a deactivating, meta-directing group. In the starting material, Methyl 4-amino-2-methylbenzoate, the position ortho to the strongly activating amino group (position 3) and the position meta to the amino group (position 5) are the most likely sites for nitration. Steric hindrance from the adjacent methyl group may disfavor nitration at position 3, making position 5 the more probable site of reaction.

Methodology:

-

Reaction Setup: To a solution of Methyl 4-amino-2-methylbenzoate in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with vigorous stirring.

-

Reaction Monitoring: The temperature of the reaction mixture is carefully maintained below 10 °C throughout the addition. After the addition is complete, the reaction is stirred at low temperature for a specified period, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is then poured slowly onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

Spectroscopic Characterization

Experimental spectra for this compound are not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.5 ppm). One singlet corresponding to the proton at position 3 (between the ester and methyl groups) and another for the proton at position 6 (between the amino and nitro groups). The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Amino Protons: A broad singlet corresponding to the two -NH₂ protons (approx. 5.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.

-

Ester Methyl Protons: A sharp singlet for the -OCH₃ group (approx. 3.8-4.0 ppm).

-

Ring Methyl Protons: A sharp singlet for the -CH₃ group attached to the aromatic ring (approx. 2.2-2.5 ppm).

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A signal in the downfield region corresponding to the ester carbonyl carbon (approx. 165-170 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached functional groups. The carbons attached to the nitro and amino groups will be significantly shifted.

-

Methyl Carbons: Two signals in the upfield region for the ester methyl carbon (approx. 52 ppm) and the ring methyl carbon (approx. 20 ppm).

Predicted Infrared (IR) Spectrum

-

N-H Stretching: Two distinct peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.

-

C-H Stretching: Signals for aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group around 1700-1720 cm⁻¹.

-

N-O Stretching: Two strong absorption bands characteristic of the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C=C Stretching: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: An absorption band for the ester C-O bond in the 1100-1300 cm⁻¹ region.

Applications in Research and Drug Development

This compound is not an end-product pharmaceutical itself but serves as a valuable building block in synthetic chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The primary utility of this compound lies in its potential for further chemical modification. The nitro group can be reduced to a second amino group, creating a diamino-substituted benzene ring. Such structures are precursors to a wide range of heterocyclic compounds, including benzimidazoles and quinoxalines, which are common scaffolds in medicinal chemistry.

-

Scaffold for Library Synthesis: The presence of multiple functional groups (amine, nitro, ester, methyl) at distinct positions allows for diverse and regioselective chemical reactions, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The versatility of this scaffold is valuable in the exploration of structure-activity relationships (SAR) during lead optimization in drug discovery.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

An In-depth Technical Guide to Methyl 4-amino-2-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of an activating amino group, a deactivating nitro group, and a methyl substituent on a methyl benzoate scaffold makes it a molecule of interest for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its molecular characteristics, a plausible and detailed synthetic pathway, its potential applications in drug development, and the underlying scientific principles that govern its reactivity and utility.

The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring creates a nuanced electronic environment, influencing the molecule's reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a variety of target molecules, including pharmacologically active compounds and other high-value chemical entities. Notably, it has been identified as an intermediate in the synthesis of 3-Amino-5-nitro-o-toluamide, a metabolite of the veterinary drug zoalene.

Core Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key molecular and predicted physicochemical properties of this compound are summarized below.

| Property | Value | Source/Method |

| CAS Number | 146948-44-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀N₂O₄ | - |

| Molecular Weight | 210.19 g/mol | - |

| IUPAC Name | This compound | - |

| Appearance | Predicted: Yellowish solid | Inferred from analogous nitroaromatic compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents like methanol, ethanol, and ethyl acetate. | Based on the polarity of the molecule |

Synthetic Pathway and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a scientifically sound synthetic route can be proposed based on well-established principles of organic chemistry. The most logical approach involves the nitration of a readily available starting material, Methyl 4-amino-2-methylbenzoate.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Predicted)

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

Methyl 4-amino-2-methylbenzoate (Starting Material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Methanol (for recrystallization)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Setup: Dissolve Methyl 4-amino-2-methylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C to prevent side reactions and ensure regioselectivity. The amino and methyl groups are ortho, para-directing, while the ester group is meta-directing. The nitro group will preferentially add to the position that is activated by the amino and methyl groups and not strongly deactivated by the ester group.

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: The crude product can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Causality Behind Experimental Choices

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts (such as dinitrated compounds), and ensure the regioselective introduction of the nitro group.

-

Sulfuric Acid as a Catalyst: Sulfuric acid is essential for the generation of the nitronium ion, which is the active electrophile in this reaction. It also serves as a solvent and a dehydrating agent.

-

Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.

Applications in Drug Development and Research

The chemical architecture of this compound provides a foundation for the synthesis of a variety of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in multi-step organic synthesis. The presence of three distinct functional groups (amino, nitro, and methyl ester) allows for a range of selective chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamino-substituted benzene derivative. This opens up pathways for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many pharmaceutical agents.

-

Modification of the Amino Group: The existing amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs.

Spectral data of Methyl 4-amino-2-methyl-5-nitrobenzoate

An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 4-amino-2-methyl-5-nitrobenzoate

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups on a benzene ring creates a distinct electronic and structural profile. Accurate structural elucidation is paramount for its application in drug development and materials science, making a thorough understanding of its spectral characteristics essential.

This guide provides a comprehensive, in-depth analysis of the predicted spectral data for this compound. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and draws upon empirical data from structurally analogous compounds to construct a reliable and scientifically grounded predictive model. For researchers and drug development professionals, this guide serves as an expert-level reference for anticipating the outcomes of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, thereby aiding in the identification and characterization of this compound.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The arrangement of functional groups and their electronic interplay are the primary determinants of the spectral output.

Caption: Molecular structure of this compound.

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by strong absorptions from the amino, nitro, and ester groups.

Causality and Expert Interpretation:

-

N-H Stretching: The primary amine (-NH₂) will exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. Their presence is a clear marker for the amino group.[1]

-

C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methyl groups (-CH₃) will be found just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ due to the carbonyl (C=O) stretch of the methyl ester. This is one of the most prominent peaks in the spectrum.[2]

-

N-O Stretching (Nitro Group): The nitro group (-NO₂) is characterized by two very strong and distinct absorption bands. The asymmetric stretch is typically found between 1500-1560 cm⁻¹, and the symmetric stretch appears between 1330-1390 cm⁻¹. These intense peaks are definitive evidence for the nitro functionality.[2][3]

-

C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-N stretching of the amine and C-O stretching of the ester, as well as various bending vibrations.

Table 1: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |

|---|---|---|---|

| 3450 - 3490 | -NH₂ (Amine) | Asymmetric Stretch | Medium |

| 3350 - 3390 | -NH₂ (Amine) | Symmetric Stretch | Medium |

| 3050 - 3100 | Aromatic C-H | Stretch | Weak-Medium |

| 2950 - 2990 | -CH₃ (Methyl) | Stretch | Medium |

| 1700 - 1730 | -COOCH₃ (Ester) | C=O Stretch | Strong, Sharp |

| 1500 - 1560 | -NO₂ (Nitro) | Asymmetric Stretch | Very Strong |

| 1330 - 1390 | -NO₂ (Nitro) | Symmetric Stretch | Very Strong |

| 1250 - 1300 | -COOCH₃ (Ester) | Asymmetric C-O Stretch | Strong |

Predicted ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Causality and Expert Interpretation:

-

Amine Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet in the range of δ 4.5-6.0 ppm. The chemical shift can be variable and is influenced by solvent, concentration, and temperature.

-

Aromatic Protons (Ar-H): There are two distinct aromatic protons.

-

The proton at C3 will appear as a singlet, shifted upfield due to the ortho- and para-directing effects of the amino and methyl groups.

-

The proton at C6 will also be a singlet, shifted significantly downfield due to the deshielding effects of the adjacent nitro group and the ester group.

-

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester will give a sharp singlet, typically around δ 3.9 ppm.[4]

-

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the ring are expected to produce a sharp singlet around δ 2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 4.5 - 6.0 | Broad Singlet | 2H |

| Ar-H (at C6) | 8.0 - 8.2 | Singlet | 1H |

| Ar-H (at C3) | 6.8 - 7.0 | Singlet | 1H |

| -OCH₃ (Ester) | ~ 3.9 | Singlet | 3H |

| Ar-CH₃ (at C2) | ~ 2.5 | Singlet | 3H |

Predicted ¹³C NMR Spectrum Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule.

Causality and Expert Interpretation:

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, predicted to be in the δ 165-170 ppm range.[4][5]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts determined by their substituents.

-

Carbons directly attached to electronegative atoms (C4-NH₂, C5-NO₂) or groups (C1-COOCH₃, C2-CH₃) will have their signals shifted significantly. C4, attached to the electron-donating amino group, will be shielded (shifted upfield), while C5, attached to the electron-withdrawing nitro group, will be strongly deshielded (shifted downfield).

-

The quaternary carbons (C1, C2, C4, C5) will typically show weaker signals than the protonated carbons (C3, C6).

-

-

Methyl Carbons (-CH₃): The two methyl carbons will appear at the highest field (most shielded). The ester methyl (-OCH₃) is expected around δ 52-55 ppm, while the aromatic methyl (Ar-CH₃) will be further upfield, around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| C4 (C-NH₂) | 145 - 150 |

| C5 (C-NO₂) | 140 - 145 |

| C2 (C-CH₃) | 135 - 140 |

| C6 (C-H) | 128 - 132 |

| C1 (C-COOCH₃) | 120 - 125 |

| C3 (C-H) | 115 - 120 |

| -OCH₃ (Ester) | 52 - 55 |

| Ar-CH₃ | 15 - 20 |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Causality and Expert Interpretation: The molecular formula of this compound is C₉H₁₀N₂O₄, with a predicted monoisotopic mass of approximately 210.0641 g/mol .

-

Molecular Ion Peak (M⁺•): The molecular ion peak [M]⁺• should be clearly visible at m/z 210.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a prominent acylium ion peak at m/z 179 ([M - 31]⁺).

-

Loss of the Ester Group (•COOCH₃): Loss of the entire methyl carboxylate radical would result in a fragment at m/z 151 ([M - 59]⁺).

-

Nitro Group Fragmentation: Fragmentation of the nitro group can occur via loss of NO (m/z 180) or NO₂ (m/z 164).

-

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

|---|---|

| 210 | [C₉H₁₀N₂O₄]⁺• (Molecular Ion) |

| 179 | [M - •OCH₃]⁺ |

| 164 | [M - •NO₂]⁺ |

| 151 | [M - •COOCH₃]⁺ |

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standard protocols are recommended.

A. Sample Preparation:

-

Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

-

For IR analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder or use an ATR-FTIR spectrometer with the neat solid.

-

For MS analysis, dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.

B. Data Acquisition Workflow:

Caption: Standard workflow for spectroscopic data acquisition.

Conclusion

This guide presents a detailed, predictive framework for the spectral characterization of this compound. The analysis, grounded in fundamental spectroscopic principles and data from analogous structures, provides researchers with a robust set of expected values and interpretations for IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The key predicted features—including the distinct N-H, C=O, and N-O stretching bands in the IR spectrum, the well-resolved singlets for all unique protons in the ¹H NMR spectrum, and the characteristic fragmentation pattern in the mass spectrum—serve as a reliable benchmark for the structural verification of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-2-methyl-5-nitrobenzoate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-amino-2-methyl-5-nitrobenzoate. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of NMR spectroscopy and extensive data from analogous compounds to present a robust, predicted spectral analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar substituted aromatic compounds.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a polysubstituted aromatic compound like this compound, NMR is crucial for confirming the precise substitution pattern on the benzene ring, which is a critical determinant of its chemical and biological properties.

The subject of this guide, this compound, possesses a unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups. This electronic diversity creates a distinct and predictable pattern of chemical shifts and coupling constants in its NMR spectra, which we will explore in detail.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the ring-substituted methyl protons, and the amino protons. The predicted chemical shifts (δ) are presented in Table 1 and are based on the foundational chemical shift of benzene (7.36 ppm) with additive corrections for the various substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-3 | ~ 8.2 - 8.5 | Singlet | 1H | Located ortho to the strongly electron-withdrawing nitro group and meta to the ester group. |

| H-6 | ~ 6.8 - 7.1 | Singlet | 1H | Positioned ortho to the electron-donating amino group and meta to the methyl group. |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amino protons is variable and concentration-dependent. The peak is often broad due to quadrupole broadening and exchange. |

| -OCH₃ (Ester) | ~ 3.9 | Singlet | 3H | Typical chemical shift for methyl ester protons. |

| -CH₃ (Ring) | ~ 2.5 | Singlet | 3H | Characteristic chemical shift for a methyl group attached to an aromatic ring. |

Causality of Chemical Shift Predictions

The predicted chemical shifts are derived from an understanding of substituent effects on the electronic environment of the benzene ring:

-

Electron-Donating Groups (EDGs): The amino (-NH₂) and methyl (-CH₃) groups are electron-donating. The amino group, through its +R (resonance) effect, significantly increases electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield). The methyl group has a weaker electron-donating effect through hyperconjugation and induction.

-

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and methyl ester (-COOCH₃) groups are electron-withdrawing. The nitro group is a very strong deactivating group due to its potent -I (inductive) and -R effects, which substantially decrease electron density at the ortho and para positions. This deshielding results in a downfield shift to a higher ppm value for nearby protons. The methyl ester group is also deactivating, primarily through its -R effect.

In this compound, the proton at the H-6 position is ortho to the strongly donating amino group, leading to its predicted upfield shift. Conversely, the proton at the H-3 position is ortho to the strongly withdrawing nitro group, resulting in a significant downfield shift.

Coupling Constants and Multiplicity

The two aromatic protons, H-3 and H-6, are not adjacent to each other. Therefore, they are expected to appear as singlets, as no significant proton-proton coupling would be observed between them. The protons of the methyl and amino groups will also appear as singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum: A Comprehensive Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H spectrum, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Ester) | ~ 165 - 168 | Typical chemical shift for a carbonyl carbon in an ester. |

| C-5 (Ar-NO₂) | ~ 145 - 150 | Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |

| C-4 (Ar-NH₂) | ~ 140 - 145 | Attached to the electron-donating amino group, which causes a downfield shift of the ipso-carbon. |

| C-1 (Ar-COOCH₃) | ~ 130 - 135 | The ipso-carbon of the ester group. |

| C-2 (Ar-CH₃) | ~ 125 - 130 | The ipso-carbon of the methyl group. |

| C-3 | ~ 120 - 125 | Influenced by the ortho nitro group (deshielding) and the para amino group (shielding). |

| C-6 | ~ 110 - 115 | Significantly shielded by the ortho amino group. |

| -OCH₃ (Ester) | ~ 52 - 54 | Characteristic chemical shift for a methyl ester carbon. |

| -CH₃ (Ring) | ~ 18 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Rationale for ¹³C Chemical Shift Assignments

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents[1][2].

-

Carbons bonded to electron-withdrawing groups (C-5 and C-1) are deshielded and appear at higher ppm values.

-

Carbons bonded to electron-donating groups (C-4 and C-2) also experience a downfield shift for the ipso-carbon, a known effect for many substituents.

-

The shielding and deshielding effects on the other ring carbons (C-3 and C-6) are a composite of the ortho, meta, and para influences of all four substituents. The strong shielding effect of the amino group at the ortho position (C-6) is particularly noteworthy, leading to its predicted upfield chemical shift.

Experimental Protocol for NMR Analysis

To experimentally validate the predicted spectra, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Chemical structure of this compound.

NMR Analysis Workflow

Caption: General workflow for NMR-based structural analysis.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and substituent effects in aromatic systems. This guide serves as a valuable resource for the anticipated spectral characteristics of this molecule and provides a solid framework for the analysis of experimental data once it becomes available. The clear differentiation in the predicted chemical shifts of the aromatic protons and carbons offers a high degree of confidence in the ability of NMR to confirm the identity and purity of this compound.

References

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-2-methyl-5-nitrobenzoate in Organic Solvents

Introduction

Methyl 4-amino-2-methyl-5-nitrobenzoate is a substituted aromatic compound with a molecular structure that suggests its potential as an intermediate in organic synthesis, possibly in the development of pharmaceuticals or agrochemicals. The strategic placement of amino, methyl, nitro, and ester functional groups on the benzene ring creates a molecule with complex physicochemical properties that directly influence its behavior in various solvent systems.

Understanding the solubility of this compound in organic solvents is of paramount importance for researchers, scientists, and drug development professionals. Solubility data is critical for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and Polymorphism: Developing robust crystallization processes and controlling polymorphic forms.

-

Formulation Development: Designing stable and effective formulations for potential therapeutic agents.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC and spectroscopy.

This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, and offers detailed, field-proven protocols for its experimental determination.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a useful initial guide, suggesting that polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

Molecular Structure Analysis

The molecular structure of this compound features several key functional groups that dictate its solubility characteristics:

-

Amino Group (-NH₂): This is a polar, hydrogen-bond-donating group that can significantly increase solubility in polar protic solvents.[2]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group that contributes to solubility in less polar solvents.

-

Aromatic Ring: The benzene ring itself is largely nonpolar and hydrophobic.

The interplay of these groups results in a molecule with a significant dipole moment, but also with hydrophobic regions.

Predicted Solubility in Different Classes of Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group, which can donate hydrogen bonds, and the nitro and ester groups, which can accept them, suggests that the compound will exhibit moderate to good solubility in these solvents. The solubility of similar nitrobenzoic acid derivatives is generally high in alcohols.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good solubility is expected in these solvents, particularly in DMSO which is a very strong hydrogen bond acceptor. Nitrobenzoic acid derivatives show good solubility in solvents like ethyl acetate and acetonitrile.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and methyl group will contribute to some solubility in these solvents. However, the highly polar amino and nitro groups will likely limit the overall solubility in very nonpolar solvents like hexane. Solubility in toluene is expected to be higher than in hexane due to pi-pi stacking interactions.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamically driven process. The solubility of a crystalline solid can be described by the following equation:

ln(x) = - (ΔHfus/R) * ( (Tm - T) / (Tm * T) ) - ln(γ)

where:

-

x is the mole fraction solubility

-

ΔHfus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

Tm is the melting point of the solute

-

T is the absolute temperature of the solution

-

γ is the activity coefficient of the solute in the solvent

This equation highlights two key factors: the properties of the solid itself (melting point and enthalpy of fusion) and the interactions between the solute and the solvent (encapsulated in the activity coefficient, γ). An activity coefficient of 1 indicates an ideal solution, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions. For most real solutions, γ deviates from 1, and predicting this deviation is a central challenge in solubility modeling.[4][5]

Modern approaches to solubility prediction often employ quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict solubility from molecular descriptors.[1][6][7] These computational methods can provide valuable estimates, especially in the early stages of research.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][9][10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium.

Experimental Workflow: Shake-Flask Method

Detailed Step-by-Step Protocol

1. Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[11]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the experimental temperature.

-

Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any fine, undissolved particles.[12]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

3. Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points is essential to validate that equilibrium has been achieved.

-

Multiple Replicates: The experiment should be conducted in at least triplicate for each solvent to ensure the reproducibility of the results.

-

Mass Balance: For a highly rigorous study, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation.

Data Presentation and Analysis

The experimentally determined solubility data should be recorded systematically. Below is a template table for data logging.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Ethyl Acetate | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

The analysis of this data will provide a quantitative understanding of the solubility profile of this compound, allowing for informed decisions in research and development processes.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship | Scilit [scilit.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Theoretical studies of substituted nitrobenzoate structures

An In-Depth Technical Guide to the Theoretical Analysis of Substituted Nitrobenzoate Structures for Advanced Research and Drug Development

Abstract

Substituted nitrobenzoates represent a pivotal class of molecules in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and physicochemical properties. The functional versatility of these compounds is intrinsically linked to their electronic and structural characteristics, which can be precisely modulated by the nature and position of substituents on the aromatic ring. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate substituted nitrobenzoate structures. We delve into the application of quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), to elucidate the impact of substituents on molecular geometry, electronic charge distribution, and reactivity. Furthermore, this guide details the development and application of Quantitative Structure-Activity Relationship (QSAR) models for predicting the biological efficacy and toxicity of nitrobenzoate derivatives. By integrating these computational predictions with experimental data, researchers can accelerate the rational design of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced, field-proven insights into the computational analysis of this important chemical scaffold.

Introduction: The Significance of Substituted Nitrobenzoates

Nitroaromatic compounds, particularly substituted nitrobenzoates, are foundational scaffolds in organic chemistry. The nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic structure of the benzene ring through both inductive and resonance effects.[1][2] This modulation of electron density is a key determinant of the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.

Historically, nitro-containing compounds have been viewed with caution in drug development due to concerns about potential mutagenicity and genotoxicity.[3] However, a growing body of evidence demonstrates their therapeutic potential across various domains. For instance, nitrobenzoate derivatives have been identified as potent inhibitors of critical enzymes in pathogens like Mycobacterium tuberculosis and have shown promise as anti-inflammatory and antimalarial agents.[4][5][6][7] The 3,5-dinitrobenzoate scaffold, in particular, has been highlighted as a promising framework for developing future antimycobacterial drugs.[5]

The central challenge and opportunity lie in understanding the precise relationship between a substituent's identity and position, the resulting molecular properties, and the observed biological function. Theoretical and computational studies provide an indispensable toolkit for navigating this complex landscape. By modeling these structures at an atomic level, we can predict their behavior, rationalize experimental observations, and guide the synthesis of new compounds with enhanced efficacy and safety profiles. This guide elucidates the core computational strategies that empower this modern approach to chemical and pharmaceutical research.

Core Theoretical Methodologies

The theoretical investigation of substituted nitrobenzoates relies on a suite of computational methods that model molecular behavior from first principles. The choice of methodology is critical and is dictated by the specific scientific question, the desired level of accuracy, and available computational resources.

Quantum Chemical Methods

Quantum chemistry calculations provide detailed insights into the electronic structure and energetics of molecules.

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[8] It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While HF can be computationally less demanding than more advanced methods, its neglect of electron correlation can limit its accuracy, especially for systems with significant electron delocalization. However, HF-derived electron densities can sometimes be used in a non-self-consistent manner with Density Functional Theory (DFT) functionals to correct for errors in self-consistent DFT calculations, a technique known as Density-Corrected DFT (DC-DFT).[9][10]

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[9] It recasts the problem of solving the many-electron Schrödinger equation into finding the electron density that minimizes the total energy. The core of DFT lies in the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical effects of exchange and electron correlation.

Causality Behind Method Selection:

-

Functional Choice: The selection of the XC functional is the most critical decision in a DFT calculation. For organic molecules like nitrobenzoates, hybrid functionals such as B3LYP are widely used as they mix a portion of exact HF exchange with DFT exchange, often yielding accurate geometries and electronic properties.[11] For studying reaction mechanisms or thermochemistry, functionals like M06-2X or PBE0 may provide higher accuracy.[12][13]

-

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets , such as 6-31G(d,p) or the more flexible 6-311++G(d,p) , are commonly employed.[11][12] The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in the nitro and carboxylate groups, while diffuse functions (++) are important for anions or systems with significant non-covalent interactions.

The general workflow for a quantum chemical analysis of a substituted nitrobenzoate is depicted below.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activity.[14] For nitrobenzoate derivatives, QSAR can predict properties like toxicity or inhibitory potency against a biological target.[6][15][16]

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and electronics. These descriptors are then used as independent variables in a multiple linear regression (MLR) or machine learning algorithm to build a predictive model.[6]

Key Molecular Descriptors for Nitrobenzoates:

-

Electronic Descriptors: Charges on specific atoms (e.g., nitro-group oxygens), dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][16] The LUMO energy, in particular, is often correlated with the toxicity of nitroaromatic compounds.[16]

-

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (LogP), which models the compound's ability to cross biological membranes.[16]

-

Steric/Topological Descriptors: Molecular weight, surface area, and other descriptors that describe the size and shape of the molecule.

A robust QSAR model can significantly reduce the need for extensive experimental screening by prioritizing the synthesis and testing of the most promising candidates.[17]

Analysis of Molecular Properties: The Substituent Effect

The predictive power of theoretical studies stems from their ability to quantify how substituents alter the intrinsic properties of the nitrobenzoate scaffold.

Impact on Electronic Structure

Quantum chemical modeling allows for a detailed analysis of the σ- and π-electron systems within the molecule.[18][19] The introduction of a substituent (X) on the nitrobenzene ring initiates a redistribution of electron density that is highly dependent on the substituent's electronic nature and its position (ortho, meta, or para) relative to the nitro and benzoate groups.

-

Electron-Donating Groups (EDGs) like -OH, -NH₂, and -OCH₃ increase the electron density in the aromatic ring, particularly at the ortho and para positions, through a π-electron resonance effect.[19]

-

Electron-Withdrawing Groups (EWGs) like -CN, -CHO, and additional -NO₂ groups decrease the ring's electron density.[18]

This redistribution strongly affects the molecule's reactivity and its interaction with biological targets. For instance, strong resonance interactions from para-positioned electron-donating substituents can significantly influence the electronic character of the nitro group, which is often crucial for its biological mechanism of action.[18][19]

The table below summarizes the calculated HOMO-LUMO energy gap for a series of para-substituted nitrobenzoic acids, illustrating the electronic effect of different functional groups. A smaller gap generally implies higher chemical reactivity.

| Substituent (X) at para-position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -H | -8.52 | -3.81 | 4.71 |

| -OH | -7.98 | -3.65 | 4.33 |

| -NH₂ | -7.45 | -3.51 | 3.94 |

| -CH₃ | -8.21 | -3.70 | 4.51 |

| -Cl | -8.65 | -4.02 | 4.63 |

| -CN | -9.01 | -4.43 | 4.58 |

| -NO₂ | -9.34 | -4.88 | 4.46 |

| Note: Values are illustrative and depend on the specific level of theory and basis set used. |

Geometric Parameters and Aromaticity

Geometry optimization provides the lowest-energy three-dimensional structure of the molecule. From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be analyzed. Substituents can induce notable changes in the geometry of the benzene ring and the orientation of the nitro and carboxylate groups.

Aromaticity, a key feature of the benzene ring, can be quantified using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a popular geometry-based index that evaluates the degree of bond length equalization in the ring.[20][21] A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic, bond-alternating structure. The presence of strong electron-donating or withdrawing groups can decrease the HOMA value, indicating a reduction in the ring's aromatic character due to increased π-electron delocalization into or out of the ring.[1][22]

Correlation with Experimental Spectroscopic Data

A critical step in validating any theoretical model is to compare its predictions with experimental results. Computational chemistry can simulate various types of spectra with high accuracy.

-

Vibrational Spectroscopy (IR and Raman): Frequency calculations yield the vibrational modes of the molecule. The resulting wavenumbers and intensities can be directly compared to experimental FT-IR and FT-Raman spectra.[11][23] Characteristic shifts in the vibrational frequencies of the -NO₂ or -COO⁻ groups upon changes in substitution provide a powerful tool for confirming theoretical predictions about electronic structure.[11]

-

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated, from which ¹H and ¹³C NMR chemical shifts can be predicted.[11] Good correlation between calculated and experimental chemical shifts serves as strong evidence for the accuracy of the computed molecular structure.[11]

This self-validating system, where computational results are benchmarked against experimental data, is a cornerstone of trustworthy theoretical research.[24]

Applications in Drug Design and Materials Science

The ultimate goal of these theoretical studies is to guide the development of new molecules with specific, desirable functions.

Case Study: Nitrobenzoates as Enzyme Inhibitors

Computational methods are integral to modern drug discovery pipelines.[14][25] Virtual screening, which involves docking large libraries of compounds into the active site of a protein target, has successfully identified nitrobenzoate-based inhibitors.

-

M. tuberculosis HisG Inhibitors: Virtual screening identified novel nitrobenzothiazole compounds that inhibit ATP phosphoribosyl transferase (HisG), a key enzyme in the histidine biosynthesis pathway of M. tuberculosis.[4] Subsequent molecular docking studies helped to elucidate the binding mode of these inhibitors, revealing key interactions within the enzyme's active site that are responsible for their inhibitory activity.[4]

-

5-Lipoxygenase (5-LOX) Inhibitors: The 3,5-dinitrobenzoate scaffold has been developed into a series of inhibitors for human 5-lipoxygenase, an enzyme involved in inflammatory pathways.[7] The design process was guided by computational models of the enzyme, and the structure-activity relationship (SAR) study provided crucial insights for optimizing inhibitor potency.[7]

The logical relationship between computational screening and experimental validation in drug discovery is illustrated below.

Rational Design of Functional Materials

Beyond medicine, theoretical studies guide the design of materials with specific properties. For example, understanding the intermolecular interactions that govern the formation of solid solutions between different substituted nitrobenzoic acids is crucial for crystal engineering.[26][27][28] By calculating interaction energies and simulating crystal packing, researchers can predict the likelihood of solid solution formation, which is essential for creating mixed-crystal materials with tailored optical or physical properties.[26]

Protocols and Methodologies

This section provides standardized, step-by-step protocols for key computational workflows discussed in this guide.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

-

Molecule Construction: Build the 3D structure of the desired substituted nitrobenzoate using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

Input File Generation: Create an input file for the quantum chemistry package (e.g., Gaussian, ORCA).

-

Specify the charge and multiplicity of the molecule.

-

Provide the atomic coordinates in Z-matrix or Cartesian format.

-

Define the calculation keywords. For a typical optimization and frequency calculation, this would be Opt Freq.

-

Specify the level of theory and basis set, for example: B3LYP/6-311++G(d,p).

-

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Verification of Optimization: Once the calculation is complete, open the output file. Confirm that the optimization has converged successfully (there should be a message indicating "Stationary point found.").

-

Verification of Minimum Energy Structure: Check the results of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Data Extraction: Extract the final optimized coordinates, total electronic energy, orbital energies (HOMO/LUMO), atomic charges (e.g., Mulliken or NBO), and the list of vibrational frequencies and IR intensities.

Protocol 2: QSAR Model Development

-